molecular formula C13H14ClNO2 B162684 1-(tert-Butoxycarbonyl)-5-chloroindole CAS No. 129822-48-6

1-(tert-Butoxycarbonyl)-5-chloroindole

Cat. No. B162684
M. Wt: 251.71 g/mol
InChI Key: GBBULIKZPZSTLA-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-chloroindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected indoles. These compounds are often used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its introduction into molecules like indoles is a key step in multi-stage synthetic processes.

Synthesis Analysis

The synthesis of tert-butoxycarbonyl-protected compounds, including indoles, often involves the use of reagents such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols . The process is chemoselective and can proceed under mild conditions to yield high purity products. Another relevant synthesis method includes the preparation of intermediates like 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, which, although not an indole, demonstrates the versatility of tert-butoxycarbonyl-protected compounds in synthesizing medically important chelators .

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-protected compounds can be characterized by spectroscopic methods such as NMR, IR, and MS, as well as by X-ray crystallographic analysis . For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, a related compound, was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a versatile protecting group that can be introduced into various molecules, including indoles, through reactions such as tert-butoxycarbonylation. The reactivity of these compounds can be further explored through substitution reactions, as demonstrated in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, which is a crucial step in the final stages of synthesizing the target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected indoles can be inferred from related compounds. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate reveals intermolecular hydrogen bonds of the type C–H...O, which stabilize the structure . The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . These properties are essential for understanding the behavior of these molecules in various chemical environments and can influence their reactivity and stability.

Scientific Research Applications

Chemical Decomposition and Environmental Fate

Some studies focus on the decomposition and environmental fate of similar compounds, which might be relevant when considering the behavior and applications of 1-(tert-Butoxycarbonyl)-5-chloroindole in various settings.

  • Decomposition in Cold Plasma Reactors : A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. They found that applying radio frequency plasma to the decomposition of MTBE while adding hydrogen constitutes an alternative method of decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene. This method might offer insights into the decomposition pathways of 1-(tert-Butoxycarbonyl)-5-chloroindole under similar conditions (Hsieh et al., 2011).

  • Environmental Behavior and Fate of MTBE : Squillace et al. (1997) reviewed the environmental behavior and fate of MTBE, emphasizing its high solubility in water and weak sorption to subsurface solids, which suggests that it does not substantially retard the transport of MTBE by groundwater. Although this study is specific to MTBE, understanding the environmental behavior of similar tert-butyl compounds can be insightful when considering the environmental impact and fate of 1-(tert-Butoxycarbonyl)-5-chloroindole (Squillace et al., 1997).

Applications in Synthesis and Bioseparation

Compounds like 1-(tert-Butoxycarbonyl)-5-chloroindole are often used in synthetic pathways or as intermediates in the production of other compounds.

  • Indole Synthesis : Taber and Tirunahari (2011) provided a comprehensive review of the different methods for indole synthesis, categorizing them into nine strategic approaches based on the last bond formed. This classification could be highly relevant when considering the synthesis routes involving 1-(tert-Butoxycarbonyl)-5-chloroindole, given its indole core structure (Taber & Tirunahari, 2011).

  • Three-phase Partitioning in Bioseparation : Yan et al. (2018) discussed the use of three-phase partitioning (TPP) in the nonchromatographic bioseparation of bioactive molecules. This method might be applicable in the purification processes involving 1-(tert-Butoxycarbonyl)-5-chloroindole, especially if it's used as an intermediate or a byproduct in biochemical processes (Yan et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 5-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBULIKZPZSTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466589
Record name 1-(tert-Butoxycarbonyl)-5-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-5-chloroindole

CAS RN

129822-48-6
Record name 1-(tert-Butoxycarbonyl)-5-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-5-chloroindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Bortolamiol, A Chiminazzo, L Sperni… - New Journal of …, 2019 - pubs.rsc.org
Herein we present the synthesis of β-mono and β-bis-substituted vinylidenebisphosphonate esters bearing a carboxylic ester moiety to be used as building blocks for further …
Number of citations: 6 pubs.rsc.org

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